molecular formula C18H30N4O2 B4719350 N-(2-methoxy-5-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea

N-(2-methoxy-5-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea

Cat. No. B4719350
M. Wt: 334.5 g/mol
InChI Key: AFYDCRXYCHIPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea, also known as MPPEU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the urea family and is primarily used as a research tool in the field of neuroscience.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea is not fully understood, but it is believed to act as a selective antagonist of the 5-HT7 receptor. This receptor is involved in the regulation of various neurological processes such as mood, cognition, and sleep.
Biochemical and Physiological Effects
Studies have shown that N-(2-methoxy-5-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea has a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior. N-(2-methoxy-5-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methoxy-5-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea in lab experiments is its selectivity for the 5-HT7 receptor. This allows researchers to study the specific effects of this receptor on various neurological processes. However, one of the limitations of using N-(2-methoxy-5-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are a number of future directions for research on N-(2-methoxy-5-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea. One area of research is to further investigate its potential as a treatment for various neurological disorders such as depression and anxiety. Another area of research is to study the effects of N-(2-methoxy-5-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea on other neurotransmitter systems in the brain. Additionally, there is potential for the development of new compounds based on the structure of N-(2-methoxy-5-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea that may have improved selectivity and efficacy.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea has been extensively studied for its potential use in various scientific research applications. One of the key areas of research is in the field of neuroscience, where N-(2-methoxy-5-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea is used as a research tool to study the role of various neurotransmitters in the brain.

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O2/c1-4-8-21-10-12-22(13-11-21)9-7-19-18(23)20-16-14-15(2)5-6-17(16)24-3/h5-6,14H,4,7-13H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYDCRXYCHIPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CCNC(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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